Chlorpromazine-d6 Hydrochloride

Overview

Description

Chlorpromazine (D6 hydrochloride) is a deuterated form of chlorpromazine hydrochloride, a typical antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia. It is also used for the treatment of bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and intractable hiccups . Chlorpromazine was developed in 1950 and is considered one of the great advances in the history of psychiatry .

Mechanism of Action

Target of Action

Chlorpromazine-d6 Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . It also interacts with serotonergic (5-HT), muscarinic, and α1-adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function .

Mode of Action

This compound acts as an antagonist on its primary targets, blocking their normal function . By blocking dopaminergic receptors, it reduces dopaminergic transmission within the brain . This action is thought to contribute to its antipsychotic effects . Its interaction with other receptors like serotonergic and muscarinic receptors contributes to its anxiolytic, antidepressive, and antiaggressive properties .

Pharmacokinetics

This compound exhibits multicompartmental pharmacokinetics with wide between-subject variability . It is extensively metabolized in the liver, primarily by demethylation and amine oxidation . The drug is rapidly and virtually completely absorbed orally, but it undergoes significant first-pass metabolism, resulting in a low percentage reaching the systemic circulation intact . It is widely distributed into most body tissues and fluids and crosses the blood-brain barrier .

Result of Action

The blockade of dopaminergic receptors by this compound can lead to a reduction in symptoms of schizophrenia and other psychotic disorders . Its antiemetic activity can help control nausea and vomiting , and its sedative effects can reduce preoperative anxiety . It can also cause side effects such as extrapyramidal symptoms due to its impact on motor control pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and first-pass metabolism can be affected by factors such as the individual’s genetic makeup , liver function , and the presence of other drugs . Furthermore, its antiviral activity against SARS-CoV-2 has been proposed, suggesting that it may interact with viral proteins and influence viral entry into cells .

Biochemical Analysis

Biochemical Properties

Chlorpromazine-d6 Hydrochloride interacts with various enzymes and proteins. It is an antagonist of dopamine D2, D3, and D4 receptors, as well as the serotonin (5-HT) receptor subtype 5-HT2A . It also antagonizes histamine H1, alpha1A-, alpha2B-, and alpha2C-adrenergic, and M3 muscarinic acetylcholine receptors . These interactions influence various biochemical reactions, altering neurotransmitter signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the viability of certain cell lines , potentially due to its impact on cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by blocking dopamine and serotonin receptors, thereby inhibiting the signaling pathways associated with these neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in horses, Chlorpromazine is often used as a calming agent, with oral suspensions and solutions being the preferred form of dosage . The effects can vary depending on the dosage, with higher doses potentially leading to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation .

Subcellular Localization

It has been suggested that Chlorpromazine may perturb the subcellular localization of certain mutated receptor tyrosine kinases, thereby blocking their signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorpromazine (D6 hydrochloride) involves the deuteration of chlorpromazine. The general synthetic route for chlorpromazine includes the reaction of 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine under specific conditions . The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reaction with deuterated reagents .

Industrial Production Methods

Industrial production of chlorpromazine (D6 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is strictly regulated to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine (D6 hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Chlorpromazine can be oxidized using reagents such as cerium (IV) in acidic media.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups, often using halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include chlorpromazine sulfoxide (from oxidation) and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Chlorpromazine (D6 hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the quantification of chlorpromazine by GC- or LC-MS.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Industry: Utilized in the development of fast-dissolving tablet formulations and sustained-release tablets

Comparison with Similar Compounds

Chlorpromazine (D6 hydrochloride) is compared with other phenothiazine derivatives such as levomepromazine and promethazine . While all these compounds share a similar core structure, chlorpromazine is unique in its broader receptor antagonism profile and its historical significance as the first antipsychotic medication . Other similar compounds include:

Levomepromazine: Primarily used for its sedative and antiemetic properties.

Promethazine: Commonly used as an antihistamine and antiemetic.

Chlorpromazine’s unique combination of receptor antagonism and its pioneering role in psychiatry make it a significant compound in both clinical and research settings .

Properties

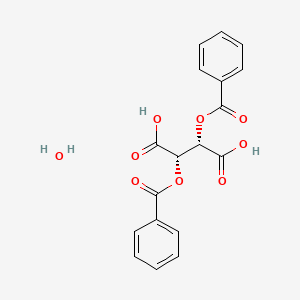

IUPAC Name |

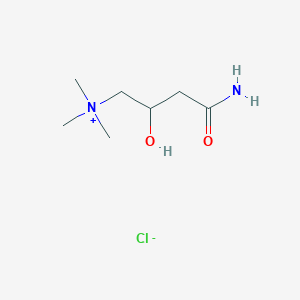

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMERQALIEGJT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746836 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-46-4 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

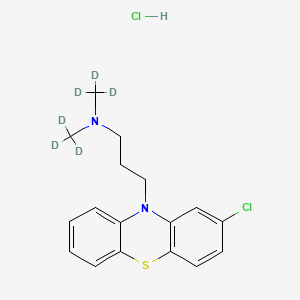

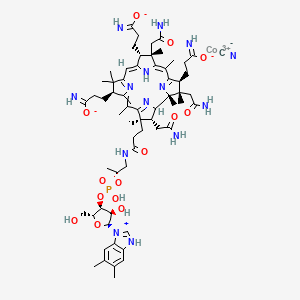

![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)